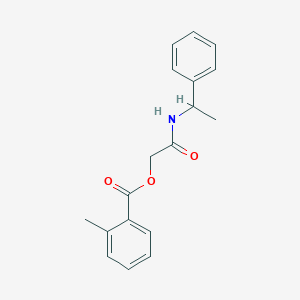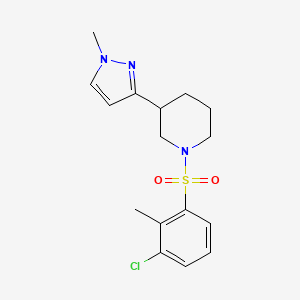![molecular formula C15H14ClNO2S2 B2811455 (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034897-02-2](/img/structure/B2811455.png)
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a synthetic organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by the presence of a chloro group, a styrylsulfonyl group, and a tetrahydrothieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves a multi-step processThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions, including the use of high-purity reagents and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of (E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, leading to the disruption of mitotic pathways and induction of apoptosis in cancer cells. The compound’s ability to interfere with tubulin polymerization and cell cycle progression is a key aspect of its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyridine derivatives and styrylsulfonyl-containing molecules. Examples include:
Thienopyridine derivatives: These compounds share the thienopyridine core structure and may have different substituents, leading to variations in their chemical and biological properties.
Styrylsulfonyl-containing molecules: These compounds contain the styrylsulfonyl group and may have different core structures, affecting their reactivity and applications.
Uniqueness
(E)-2-chloro-5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its specific combination of functional groups and core structure. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-chloro-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S2/c16-15-10-13-11-17(8-6-14(13)20-15)21(18,19)9-7-12-4-2-1-3-5-12/h1-5,7,9-10H,6,8,11H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJXFZUCTLYEQC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)


![(5Z)-3-(3-methoxypropyl)-5-[(4-phenylpiperazin-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2811376.png)


![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)




![4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

